2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide
Description
This compound is an acetamide derivative featuring a bromophenoxy core with ethoxy, formyl, and 2-methylphenyl substituents. Its molecular formula is C₁₇H₁₆BrNO₅ (calculated from and ). The bromine atom at position 5, ethoxy group at position 2, and formyl group at position 4 on the phenoxy ring contribute to its unique electronic and steric properties. The 2-methylphenyl acetamide moiety further modulates its solubility and biological interactions.
Properties
IUPAC Name |
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-3-23-16-8-13(10-21)14(19)9-17(16)24-11-18(22)20-15-7-5-4-6-12(15)2/h4-10H,3,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIOALMWGFKOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide typically involves multiple steps:
Ethoxylation: The ethoxy group can be introduced via an etherification reaction, often using an ethyl halide and a suitable base.
Formylation: The formyl group can be added through a formylation reaction, such as the Vilsmeier-Haack reaction, which uses a formylating agent like DMF and POCl3.
Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction, typically using an acyl chloride or anhydride and an amine.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation of the Formyl Group
The formyl (-CHO) group undergoes oxidation to yield a carboxylic acid (-COOH). This reaction is typically carried out under acidic or strongly oxidative conditions:
Reagents/Conditions :
Product :
2-(5-Bromo-2-ethoxy-4-carboxyphenoxy)-N-(2-methylphenyl)acetamide
Mechanism :
The formyl group is oxidized via a two-electron process, forming a geminal diol intermediate that dehydrates to the carboxylic acid.
Reduction of the Formyl Group
The formyl group can be reduced to a primary alcohol (-CH₂OH) using hydride-based reagents:
Reagents/Conditions :
-
Sodium borohydride (NaBH₄) in methanol/ethanol
-
Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF)
Product :
2-(5-Bromo-2-ethoxy-4-hydroxymethylphenoxy)-N-(2-methylphenyl)acetamide
Mechanism :
Hydride transfer to the carbonyl carbon generates an alkoxide intermediate, which is protonated to yield the alcohol.
Nucleophilic Aromatic Substitution at the Bromine Site
The bromine atom at the 5-position of the aromatic ring participates in nucleophilic substitution reactions:
Reagents/Conditions :
-
Amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMSO, DMF)
-
Alkoxides (e.g., NaOEt) under reflux conditions
Product :
2-(2-Ethoxy-4-formyl-5-substituted-phenoxy)-N-(2-methylphenyl)acetamide
| Nucleophile | Product Substituent | Yield (%)* |
|---|---|---|
| NH₃ | -NH₂ | 72–85 |
| CH₃NH₂ | -NHCH₃ | 68–78 |
| NaOEt | -OEt | 80–90 |
*Yield data inferred from analogous brominated acetamide reactions .
Mechanism :
A two-step process involving the formation of a Meisenheimer complex followed by elimination of bromide.
Condensation Reactions at the Formyl Group
The formyl group reacts with nucleophiles to form imines, hydrazones, or oximes:
Reagents/Conditions :
Product :
2-(5-Bromo-2-ethoxy-4-[(hydroxyimino)methyl]phenoxy)-N-(2-methylphenyl)acetamide (oxime derivative)
Applications :
-
Intermediate for synthesizing Schiff base ligands.
-
Precursor to heterocyclic compounds in medicinal chemistry.
Hydrolysis of the Acetamide Group
The acetamide moiety can undergo hydrolysis under acidic or basic conditions:
Reagents/Conditions :
Product :
2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid + 2-Methylaniline
Mechanism :
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves hydroxide attack at the carbonyl carbon.
Etherification of the Ethoxy Group
The ethoxy (-OEt) group can undergo alkylation or transetherification:
Reagents/Conditions :
-
Alkyl halides (R-X) with NaH as base
-
Boron trifluoride (BF₃) as a Lewis acid catalyst
Product :
2-(5-Bromo-4-formyl-2-alkoxyphenoxy)-N-(2-methylphenyl)acetamide
Computational Insights into Reactivity
Density Functional Theory (DFT) studies predict the following reactivity trends:
Scientific Research Applications
1. Antimicrobial Properties
Research indicates that 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Comparison |
|---|---|---|
| Escherichia coli | 18 | Amoxicillin |
| Staphylococcus aureus | 20 | Amoxicillin |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, a common pathway for phenolic compounds.
2. Anticancer Activity
In vitro studies have demonstrated that this compound possesses potent anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects.
| Cell Line | IC50 Value (µM) | Comparison |
|---|---|---|
| HCT-116 (Colorectal) | 15 | Doxorubicin |
| HEP2 (Epidermoid Carcinoma) | 12 | Doxorubicin |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways, making it a promising candidate for further drug development.
Case Studies
1. Anticancer Research
A notable study evaluated the cytotoxicity of this compound against a panel of cancer cell lines. The results indicated superior efficacy compared to traditional chemotherapeutics, highlighting its potential as a novel anticancer agent.
2. Enzyme Inhibition Studies
Further research has focused on the compound's ability to inhibit specific enzymes associated with cancer progression. These studies suggest that the compound could play a role in targeted cancer therapies by modulating enzyme activity involved in tumor growth and metastasis.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations :
- Bromo vs. Chloro : Bromine increases molecular weight and lipophilicity compared to chlorine (e.g., 394.2 vs. 361.8). This may enhance membrane permeability but reduce solubility .
- Ethoxy vs.
- Formyl Group : The 4-CHO substituent offers a reactive site for further derivatization, a feature absent in simpler analogs like 2-(4-bromophenyl)acetamide .
Implications for Target Compound :
Analytical and Purity Data
Biological Activity
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H18BrNO4
- Molecular Weight : 392.24382 g/mol
- CAS Number : 834914-05-5
The biological activity of this compound is attributed to its structural features, particularly the presence of the bromine atom and the formyl group. These elements contribute to its interaction with various biological targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of their activity .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate high inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The inhibition rates can exceed 90% in some cases, suggesting potent anticancer potential .
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 7b | MCF-7 | 94.32 |
| 4c | MCF-7 | 92.45 |
| 5k | MCF-7 | 83.14 |
| 6 | MCF-7 | 82.65 |
| 5a | MCF-7 | 80.55 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown varying degrees of antibacterial activity against standard bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several derivatives based on the structure of this compound and evaluated their biological activities. The findings indicated that modifications to the phenoxy group significantly influenced the anticancer efficacy and selectivity against cancerous versus normal cells .
- Cytotoxicity Assessment : In a comparative analysis, the compound was tested alongside known chemotherapeutic agents. Results demonstrated that while it exhibited substantial cytotoxic effects on cancer cells, it showed minimal toxicity towards normal human cells, suggesting a favorable therapeutic index .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound towards specific protein targets involved in cancer progression. These studies suggest that the compound may act as a competitive inhibitor for certain enzymes critical in metabolic pathways associated with tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
